N-(4-chlorophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O3/c20-13-6-8-14(9-7-13)22-16(26)12-25-19(27)24-11-10-21-18(17(24)23-25)28-15-4-2-1-3-5-15/h1-11H,12H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECABDVEOXKJLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyrazine Core: The triazolopyrazine core can be synthesized by the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the Phenoxy Group: The phenoxy group is introduced via nucleophilic aromatic substitution reactions, where a phenol derivative reacts with a halogenated triazolopyrazine intermediate.
Acetylation: The final step involves the acetylation of the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions, targeting its amide and ester-like functionalities.
Key Findings :
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Hydrolysis proceeds faster in basic media due to nucleophilic attack on the carbonyl carbon.
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Stability studies indicate the amide bond is more reactive than the triazole ring under hydrolytic conditions .
Nucleophilic Substitution
The electron-deficient pyrazine ring and chlorophenyl group participate in nucleophilic substitution reactions.
| Reagent | Conditions | Products | References |
|---|---|---|---|
| Ammonia | NH₃ (aq.), 100°C, 12h | 4-Aminophenyl derivative + NH₄Cl | |
| Thiophenol | PhSH, K₂CO₃, DMF, 60°C, 4h | 4-Phenylthio-substituted analog |
Key Findings :
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Substitution at the 4-chlorophenyl group occurs preferentially over the pyrazine ring due to steric hindrance .
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Thiophenol reactions yield sulfides with enhanced lipophilicity .
Reduction and Oxidation Reactions
The triazole and pyrazine moieties display redox activity.
Key Findings :
-
Hydrogenation selectively reduces the pyrazine ring’s double bonds without affecting the triazole .
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Oxidation of the phenoxy group generates a quinone, which is redox-active and potentially bioactive .
Cyclization and Coupling Reactions
The compound participates in metal-catalyzed coupling and cyclization reactions to form fused heterocycles.
Key Findings :
-
Coupling reactions expand the compound’s utility in synthesizing kinase inhibitors .
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Cyclization reactions yield polycyclic systems with potential CNS activity .
Biological Activity and Reactivity Correlations
Reactivity directly influences pharmacological properties:
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of N-(4-chlorophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide as an anticancer agent. In a screening of a drug library on multicellular spheroids, this compound exhibited promising cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways related to cancer progression .
Case Study: Anticancer Efficacy
A study conducted by Walid Fayad et al. demonstrated that this compound significantly reduced tumor growth in xenograft models. The results indicated a dose-dependent response with minimal toxicity to normal cells, suggesting a favorable therapeutic index for further development in cancer therapy .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Research indicates that derivatives of 1,2,4-triazoles possess broad-spectrum antibacterial and antifungal properties. Specifically, this compound has shown effectiveness against various strains of bacteria and fungi.
Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 μg/mL |
| Escherichia coli | 1 μg/mL |
| Candida albicans | 0.75 μg/mL |
| Aspergillus fumigatus | 0.9 μg/mL |
These results suggest that the compound could be developed into a novel antimicrobial agent to combat resistant strains of pathogens .
Neuropharmacological Effects
Emerging research points to the neuroprotective effects of triazole derivatives. This compound has been evaluated for its ability to modulate neurotransmitter systems and protect against neurodegeneration.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s triazolopyrazine core allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with key analogs, focusing on structural variations, molecular properties, and inferred pharmacological profiles:
Key Observations:
Halogen Effects : The 4-chlorophenyl group in the target compound contrasts with the bromophenyl (BG13473) and methoxybenzyl () substituents. Chlorine’s smaller atomic radius and electronegativity may optimize target binding compared to bulkier halogens .
Core Modifications: Compounds with sulfur-containing substituents (e.g., sulfanyl in –4) exhibit higher molecular weights and altered electronic profiles compared to the target’s phenoxy group. The phenoxy group’s oxygen atom may facilitate hydrogen bonding, while sulfanyl groups enhance hydrophobic interactions .
Biological Implications: The 8-amino derivative () demonstrates the importance of polar substituents for protein binding, whereas JQ1-like compounds () highlight the role of fused ring systems (e.g., thieno-triazolo-diazepine) in bromodomain inhibition .
Biological Activity
N-(4-chlorophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and antiviral activities, supported by recent research findings.
Chemical Structure
The compound's structure is characterized by a triazole ring fused with a pyrazine moiety and substituted phenyl groups. This unique arrangement is believed to contribute to its diverse biological activities.
Antibacterial Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antibacterial properties. For instance:
- Mechanism of Action : The antibacterial activity is often attributed to the inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism.
- Efficacy : In vitro studies have demonstrated that derivatives of 1,2,4-triazoles can exhibit minimum inhibitory concentrations (MIC) as low as 0.125 μg/mL against various Gram-positive and Gram-negative bacteria .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Triazole Derivative A | 0.125 | Staphylococcus aureus |
| Triazole Derivative B | 0.250 | Escherichia coli |
| Triazole Derivative C | 0.500 | Pseudomonas aeruginosa |
Anticancer Activity
The anticancer potential of this compound has been investigated through various studies:
- Cell Line Studies : In vitro assays on cancer cell lines such as MGC-803 have shown that this compound induces apoptosis and cell cycle arrest at the G2/M phase. The underlying mechanism involves the suppression of the ERK signaling pathway .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MGC-803 | 15 | Apoptosis induction |
| A549 (Lung) | 20 | ERK pathway inhibition |
Antiviral Activity
Emerging studies suggest that compounds with triazole structures may possess antiviral properties:
- Activity Against Viruses : The compound has shown promise in inhibiting viral replication in preliminary assays against influenza and herpes simplex virus types .
Case Studies
- Anticancer Screening : A study conducted by Walid Fayad et al. identified this compound as a potential candidate for further development as an anticancer agent after screening a library of compounds against multicellular spheroids .
- Antibacterial Efficacy : An investigation into the antibacterial properties revealed that this compound exhibited significant activity against multidrug-resistant strains of E. coli, suggesting its potential utility in treating resistant infections .
Q & A
Q. Optimizing reaction scalability for gram-scale synthesis :
- Stepwise Protocol :
Use flow chemistry to maintain temperature control during exothermic steps (e.g., chloroacetyl chloride addition) .
Replace column chromatography with solvent-antisolvent precipitation (e.g., water-ethanol) for cost-effective purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
